molecular formula C18H17N3O2S2 B2707976 N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034470-73-8

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2707976
CAS RN: 2034470-73-8
M. Wt: 371.47
InChI Key: IDAMLGJJWPVTJA-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a benzothiazole ring and a nicotinamide moiety. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Structural Characterization and Biological Activities

Structural Characterization and Inhibitory Properties

Nicotinamides, including derivatives like 2-nicotinamido-1,3,4-thiadiazole, have been structurally characterized to understand their biological activities better. These compounds exhibit a range of biological activities, such as antimicrobial and antioxidant properties, due to their structural modification. Detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy has been crucial in identifying the chemical connectivity that underpins their biological efficacy (Burnett et al., 2015).

Antimicrobial Screening

Nicotinamide derivatives have been evaluated for their antimicrobial activity against various bacteria and fungal species. The synthesis of compounds from nicotinamide and benzothiazole derivatives, followed by their in vitro antimicrobial screening, demonstrates some of these compounds' potential to act comparably to standard drugs (Patel & Shaikh, 2010).

Inhibition of Biological Processes

Nicotinamide N-methyltransferase (NNMT) is a key enzyme involved in the methylation of nicotinamide and related compounds. The identification and structural analysis of small molecule inhibitors of NNMT provide insights into designing lead compounds for treating metabolic and chronic diseases. The structure-activity relationship studies of NNMT inhibitors highlight the importance of certain chemical features for enzyme binding and inhibition (Neelakantan et al., 2017).

Potential Therapeutic Applications

Neuroprotection and Inhibition of Na+/Ca2+ Exchange

A novel Na+/Ca2+ exchange inhibitor, preferentially targeting NCX3, demonstrates significant neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This specificity and protective efficacy suggest potential applications in developing new neuroprotective drugs (Iwamoto & Kita, 2006).

Antifungal Activity and Inhibition of Succinate Dehydrogenase

Nicotinamide derivatives synthesized as succinate dehydrogenase inhibitors (SDHI) have shown potent antifungal activity against phytopathogenic fungi. This discovery underlines the role of nicotinamide derivatives in developing new fungicides with specific mechanisms of action (Ye et al., 2014).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-20-15-9-12(4-5-16(15)25-11)21-17(22)14-3-2-7-19-18(14)23-13-6-8-24-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAMLGJJWPVTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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